1-(2-Methylpropyl)azepane
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Overview
Description
1-(2-Methylpropyl)azepane is an organic compound belonging to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a 2-methylpropyl group attached to the azepane ring. Azepanes are known for their versatility in synthetic chemistry and their applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)azepane can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylpropylamine with a suitable dihaloalkane, such as 1,6-dibromohexane, in the presence of a base like sodium hydride, can lead to the formation of this compound. The reaction typically requires refluxing in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding azepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the azepane ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of azepane derivatives with additional functional groups.
Reduction: Formation of reduced azepane compounds.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-(2-Methylpropyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)azepane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can act as a nucleophile, participating in various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparison with Similar Compounds
1-(2-Methylpropyl)azepane can be compared with other similar compounds, such as:
Azepane: The parent compound without the 2-methylpropyl group.
Hexahydroazepine: A fully saturated azepane derivative.
Homopiperidine: Another seven-membered heterocyclic compound with a nitrogen atom.
Uniqueness: this compound is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and physical properties
By understanding the detailed aspects of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
CAS No. |
39198-11-3 |
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Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)azepane |
InChI |
InChI=1S/C10H21N/c1-10(2)9-11-7-5-3-4-6-8-11/h10H,3-9H2,1-2H3 |
InChI Key |
IZGYFULUQYCHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCCC1 |
Origin of Product |
United States |
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